molecular formula C18H18FN3O2S B5060049 6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B5060049
M. Wt: 359.4 g/mol
InChI Key: NORIVXNZAOTYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a hydroxycyclohexyl moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions

    Formation of Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced through a coupling reaction with a suitable cyclohexyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes essential for the survival of pathogenic microorganisms . Molecular docking studies have shown that it can bind to the active site of enzymes, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the combination of its fluorophenyl and hydroxycyclohexyl groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

6-(3-fluorophenyl)-N-(4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c19-12-3-1-2-11(8-12)15-9-22-16(10-25-18(22)21-15)17(24)20-13-4-6-14(23)7-5-13/h1-3,8-10,13-14,23H,4-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORIVXNZAOTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.